4,4'-Methylenebis(2-methylaniline)

Catalog No.
S605529
CAS No.
838-88-0
M.F
C15H18N2
M. Wt
226.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Methylenebis(2-methylaniline)

CAS Number

838-88-0

Product Name

4,4'-Methylenebis(2-methylaniline)

IUPAC Name

4-[(4-amino-3-methylphenyl)methyl]-2-methylaniline

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

InChI

InChI=1S/C15H18N2/c1-10-7-12(3-5-14(10)16)9-13-4-6-15(17)11(2)8-13/h3-8H,9,16-17H2,1-2H3

InChI Key

WECDUOXQLAIPQW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C)N

solubility

33.9 [ug/mL]

Synonyms

3,3'-dimethyl-4,4' diaminodiphenylmethane, 4,4'-methylene bis(2-methylaniline), 4,4'-methylene di-ortho-toluidine

Canonical SMILES

CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C)N

The exact mass of the compound 4,4'-Methylenebis(2-methylaniline) is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >33.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37146. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Toluidines - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

4,4'-Methylenebis(2-methylaniline) (DMMDA) is a sterically hindered aromatic diamine utilized primarily as a high-performance chain extender in polyurethanes, a curing agent for epoxy resins, and a core monomer for advanced polyimides [1]. Structurally, it is an ortho-methylated analog of 4,4'-methylenedianiline (MDA). This targeted methylation fundamentally alters its reactivity profile, thermal behavior, and polymer chain packing [2]. For industrial buyers, DMMDA offers a critical balance between the extreme reactivity of unsubstituted diamines and the processing requirements of complex molding, casting, and membrane-spinning operations. Its primary procurement value lies in extending formulation pot life, improving polymer solubility, and precisely modifying the free volume in gas separation membranes[3].

Substituting DMMDA with unmethylated baselines like MDA or highly hindered liquid alternatives severely disrupts manufacturing workflows and final material properties [1]. Unsubstituted MDA exhibits aggressive nucleophilic attack, leading to premature gelation and unworkably short pot lives in epoxy and polyurethane systems, rendering it unsuitable for Resin Transfer Molding (RTM) or large-scale casting [2]. Furthermore, MDA-based polyimides suffer from tight chain packing, resulting in poor solubility in standard aprotic solvents and low gas permeability. Conversely, over-hindered or fully aliphatic diamines may fail to achieve the required glass transition temperature (Tg) or mechanical rigidity. DMMDA's specific di-ortho-methyl configuration provides the exact steric hindrance needed to delay crosslinking while maintaining the rigid aromatic backbone essential for high-thermal-stability applications [3].

Steric Hindrance and Epoxy/Polyurethane Pot Life Extension

The di-ortho-methyl structure of DMMDA provides essential steric hindrance that reduces amine nucleophilicity compared to unsubstituted 4,4'-Methylenedianiline (MDA) [1]. In epoxy and polyurethane systems, MDA's unhindered primary amines react aggressively, causing rapid exotherms and unworkably short pot lives. By substituting with DMMDA, formulators significantly extend the working time of the resin mixture. This delayed gelation is an absolute requirement for Resin Transfer Molding (RTM) and the casting of large, complex geometries, where premature curing leads to incomplete mold filling and catastrophic part failure [2].

Evidence DimensionSteric hindrance and curing reaction kinetics
Target Compound DataExtended pot life and controlled exotherm suitable for RTM
Comparator Or Baseline4,4'-Methylenedianiline (MDA) (exhibits rapid gelation and short pot life)
Quantified DifferenceOrtho-methylation sterically blocks the amine, reducing nucleophilic attack rate and delaying gelation
ConditionsBulk casting and Resin Transfer Molding (RTM) of epoxies and polyurethanes

Buyers manufacturing large composite parts must select DMMDA over MDA to ensure adequate processing time and prevent costly mold-filling defects.

Steric Tuning of Polyimide Gas Permeability (Dimethyl vs. Tetramethyl)

The degree of ortho-methylation on the diamine directly dictates the free volume and gas permeability of the resulting polyimide. When comparing 6FDA-based polyimides, moving from the dimethylated DMMDA to the tetramethylated analog (3,3',5,5'-tetramethyl-4,4'-diaminodiphenylmethane) drastically alters performance [1]. Research indicates that the addition of two more methyl groups increases CO2 permeability by 500%, but this comes at the cost of a 33% decrease in CO2/CH4 permselectivity [2]. DMMDA therefore represents a critical middle ground, offering a tighter, more selective matrix than its tetramethylated counterpart while remaining more permeable than unmethylated baselines.

Evidence DimensionCO2 Permeability and CO2/CH4 Permselectivity
Target Compound DataDMMDA (Dimethyl) provides higher selectivity, lower relative permeability
Comparator Or BaselineTetramethylated analog (3,3',5,5'-tetramethyl-4,4'-diaminodiphenylmethane)
Quantified DifferenceTetramethylation increases PCO2 by 500% but decreases selectivity by 33% compared to DMMDA
Conditions6FDA-containing polyimide dense films for gas separation

Membrane engineers must procure DMMDA rather than tetramethylated analogs when the application demands higher gas permselectivity over pure flux.

Polyimide Solution Rheology and Electrospinning Viability

The processability of polyimides into advanced fibers or membranes depends heavily on the solution rheology of the polymer dope. For polyimides synthesized from BTDA and DMMDA, the specific viscosity and chain interactions are highly concentration-dependent[1]. Rheological studies identify the critical transition from a semidilute unentangled to a semidilute entangled regime at a polymer concentration of exactly 18.3% [2]. Crossing this threshold triggers a sudden increase in the flow energetic barrier (from 3.56 to 10.28 kJ/mol) and the consistency index (from 0.19 to 1.09 Pa·s^n) [2].

Evidence DimensionFlow energetic barrier and consistency index across entanglement threshold
Target Compound DataEnergetic barrier jumps from 3.56 to 10.28 kJ/mol; consistency index from 0.19 to 1.09 Pa·s^n
Comparator Or BaselineSemidilute unentangled regime (<18.3%) vs. entangled regime (>18.3%)
Quantified Difference~2.8x increase in flow energetic barrier at the 18.3% concentration threshold
ConditionsBTDA-DMMDA polyimide solutions prepared for electrospinning

Procurement and process engineers must understand these exact rheological thresholds to formulate stable, spinnable dopes without causing equipment-damaging viscosity spikes.

Resin Transfer Molding (RTM) for Aerospace Composites

DMMDA is the optimal curing agent when manufacturing large, complex carbon-fiber composite parts, where its delayed reactivity ensures complete mold filling before gelation [1].

High-Flux Gas Separation Membranes

Utilized as a core diamine monomer with dianhydrides like 6FDA to synthesize polyimides with precisely tuned fractional free volume, ideal for balancing flux and selectivity in CO2/CH4 separation [2].

Wet-Spun Polyimide Hollow Fibers

Selected for its ability to form stable, soluble polymer dopes in polar aprotic solvents, allowing for the continuous wet phase inversion spinning of asymmetric ultrafiltration membranes [3].

XLogP3

2.6

UNII

OM5XWD3S2I

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H350: May cause cancer [Danger Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

838-88-0

Wikipedia

4,4'-diamino-3,3'-dimethyldiphenylmethane

Use Classification

Health Hazards -> Carcinogens

General Manufacturing Information

Benzenamine, 4,4'-methylenebis[2-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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